5-(neo-Pentyl)hydantoin
Overview
Description
5-(neo-Pentyl)hydantoin: is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . It is a derivative of hydantoin, a class of compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 5-(neo-Pentyl)hydantoin involves the reaction of sodium cyanide and ammonium carbonate with 2-ethylbutyraldehyde in a mixture of ethanol and water. The reaction is carried out at 90°C for 19 hours. After the reaction, the mixture is acidified with concentrated hydrochloric acid, leading to the formation of the desired product, which is then recrystallized from ethyl acetate .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(neo-Pentyl)hydantoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydantoin derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the neo-pentyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted hydantoins.
Scientific Research Applications
Chemistry: 5-(neo-Pentyl)hydantoin is used as a building block in organic synthesis.
Biology: In biological research, this compound is used as a probe to study enzyme interactions and protein-ligand binding. Its hydantoin core is known to interact with various biological targets, making it a valuable tool in biochemical studies .
Medicine: Hydantoin derivatives, including this compound, have shown potential as anticonvulsant agents. They are being investigated for their ability to modulate ion channels and neurotransmitter receptors, which are crucial in the treatment of epilepsy and other neurological disorders .
Industry: In the industrial sector, this compound is used in the development of polymers and resins. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials .
Mechanism of Action
The mechanism of action of 5-(neo-Pentyl)hydantoin involves its interaction with specific molecular targets, such as ion channels and enzymes. The hydantoin core can modulate the activity of these targets, leading to various biological effects. For example, in the context of anticonvulsant activity, this compound can inhibit voltage-gated sodium channels, reducing neuronal excitability and preventing seizures .
Comparison with Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin core.
Ethotoin: Another anticonvulsant hydantoin derivative with similar applications in the treatment of epilepsy.
Nitrofurantoin: A hydantoin derivative used as an antibiotic for urinary tract infections.
Uniqueness: 5-(neo-Pentyl)hydantoin is unique due to its neo-pentyl substituent, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-pentan-3-ylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-3-5(4-2)6-7(11)10-8(12)9-6/h5-6H,3-4H2,1-2H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJBLSZIXFZMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1C(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465714 | |
Record name | 5-(neo-Pentyl)hydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110072-96-3 | |
Record name | 5-(neo-Pentyl)hydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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